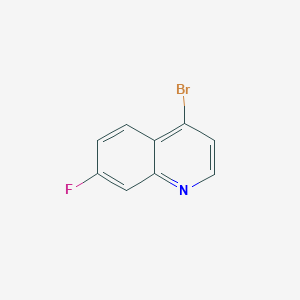4-Bromo-7-fluoroquinoline
CAS No.: 1070879-29-6
Cat. No.: VC3345933
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1070879-29-6 |
|---|---|
| Molecular Formula | C9H5BrFN |
| Molecular Weight | 226.04 g/mol |
| IUPAC Name | 4-bromo-7-fluoroquinoline |
| Standard InChI | InChI=1S/C9H5BrFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H |
| Standard InChI Key | HKBQHZQGQMDUMR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CN=C2C=C1F)Br |
| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1F)Br |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 4-Bromo-7-fluoroquinoline consists of a quinoline core with specific halogen substitutions. The quinoline backbone provides an aromatic, nitrogen-containing heterocyclic structure with positions numbered according to standard quinoline nomenclature. The bromine atom at position 4 and fluorine atom at position 7 create an asymmetric distribution of electron density across the molecule .
Physical Properties
The physical properties of 4-Bromo-7-fluoroquinoline are summarized in Table 1, compiled from available data in chemical databases and research literature.
Table 1: Physical Properties of 4-Bromo-7-fluoroquinoline
*Value estimated based on similar compounds
Chemical Reactivity
The reactivity of 4-Bromo-7-fluoroquinoline is primarily determined by its halogen substituents and the electronic properties of the quinoline ring. Drawing from information about similar fluorinated quinolines, this compound can participate in various chemical reactions:
-
Nucleophilic substitution reactions, particularly at the bromine-substituted position
-
Cross-coupling reactions facilitated by the bromine substituent
-
Electrophilic aromatic substitution reactions, though limited by the existing substituents
-
Coordination with transition metals through the nitrogen atom
The presence of bromine at position 4 makes this compound particularly useful as a synthetic intermediate, as this position can undergo substitution reactions with various nucleophiles. The fluorine substituent enhances metabolic stability compared to non-fluorinated counterparts, which is a desirable characteristic for potential pharmaceutical applications.
Synthesis and Production Methods
Synthetic Considerations
The synthesis of 4-Bromo-7-fluoroquinoline presents several challenges that must be addressed to achieve good yields and purity:
-
Regioselectivity of bromination when working with the parent fluoroquinoline
-
Prevention of multiple halogenation events
-
Purification techniques to separate the target compound from potential isomers or byproducts
-
Scale-up considerations for larger production volumes
Applications and Research Significance
Research Applications
4-Bromo-7-fluoroquinoline serves as a valuable building block in organic synthesis and medicinal chemistry research. Its uses include:
-
Serving as a precursor for more complex quinoline derivatives
-
Functioning as an intermediate in the synthesis of bioactive compounds
-
Acting as a model compound for studying halogen effects in drug design
-
Providing a platform for exploring structure-activity relationships in drug development
The bromine substituent is particularly valuable as it provides a reactive site for further functionalization through cross-coupling reactions and nucleophilic substitutions.
Structure-Activity Relationships
Effect of Halogen Substitution
The specific placement of bromine at position 4 and fluorine at position 7 in the quinoline structure affects the compound's properties in several ways:
-
Electronic effects: The halogens withdraw electron density from the aromatic system, affecting the reactivity of the entire molecule
-
Lipophilicity: The bromine and fluorine substituents increase the compound's lipophilicity, potentially enhancing membrane permeability
-
Binding interactions: Halogens can participate in halogen bonding with biological targets, influencing potential drug-target interactions
-
Metabolic stability: The fluorine substituent typically enhances metabolic stability, potentially extending the compound's half-life in biological systems
Comparison with Related Compounds
Table 2 compares 4-Bromo-7-fluoroquinoline with structurally related compounds to highlight similarities and differences.
Table 2: Comparison of 4-Bromo-7-fluoroquinoline with Related Compounds
*Calculated value
Current Research and Future Perspectives
Recent Developments
Recent research involving halogenated quinolines like 4-Bromo-7-fluoroquinoline has focused on:
-
Development of novel synthetic methodologies for more efficient preparation
-
Exploration of medicinal applications, particularly in antimicrobial and anticancer research
-
Investigation of structure-activity relationships to optimize biological activity
-
Utilization as building blocks in the synthesis of more complex bioactive molecules
Research Opportunities
Several research opportunities exist for further exploration of 4-Bromo-7-fluoroquinoline:
-
Comprehensive evaluation of biological activities
-
Development of improved synthetic routes with higher yields and purity
-
Exploration of its potential as a synthetic intermediate for novel drug candidates
-
Investigation of its interactions with specific biological targets
-
Structure-activity relationship studies to understand the impact of halogen substitution patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume